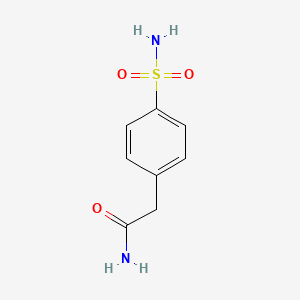

2-(4-Sulfamoylphenyl)acetamide

Overview

Description

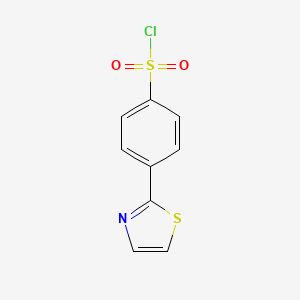

“2-(4-Sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C8H10N2O3S . It’s a derivative of sulfonamide, a class of compounds known for their biological activity .

Synthesis Analysis

The synthesis of “2-(4-Sulfamoylphenyl)acetamide” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . A study also reported the preparation of N-substituted cyanoacetamide without further purification, via stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours .Molecular Structure Analysis

The molecular structure of “2-(4-Sulfamoylphenyl)acetamide” has been studied and reported in the literature . The benzene ring makes a dihedral angle with the amido –NHCO– plane .Chemical Reactions Analysis

The chemical reactivity of “2-(4-Sulfamoylphenyl)acetamide” has been explored in various studies. For instance, it has been used as a reactant to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Sulfamoylphenyl)acetamide” include its structure, chemical names, and classification . More specific properties like melting point, boiling point, etc., are not available in the retrieved data.Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)5-6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWAQWFNEVMWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Sulfamoylphenyl)acetamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-[(dimethylamino)methyl]aniline](/img/structure/B7870258.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine](/img/structure/B7870265.png)

![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)

amine](/img/structure/B7870342.png)

amine](/img/structure/B7870349.png)